molecular formula C28H28ClN5OS B10944089 (2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B10944089
M. Wt: 518.1 g/mol
InChI Key: BYRUQYXDGPGSHW-QNGOZBTKSA-N
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Description

5-(2-CHLOROPHENYL)-2-[(Z)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines

Properties

Molecular Formula

C28H28ClN5OS

Molecular Weight

518.1 g/mol

IUPAC Name

(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-N-phenyl-3,5-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H28ClN5OS/c1-5-34-19(4)23(17(2)32-34)15-21-16-33-26(22-13-9-10-14-24(22)29)25(18(3)30-28(33)36-21)27(35)31-20-11-7-6-8-12-20/h6-15,26H,5,16H2,1-4H3,(H,31,35)/b21-15-

InChI Key

BYRUQYXDGPGSHW-QNGOZBTKSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C\2/CN3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5Cl)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=C2CN3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-2-[(Z)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-chlorophenyl derivatives and pyrazole derivatives, followed by condensation reactions to form the thiazolopyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiazolopyrimidine rings.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, thiazolopyrimidines are often explored for their antimicrobial, antiviral, and anticancer properties. This specific compound might be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be studied for its potential as a therapeutic agent, targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways would depend on its biological activity, which could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-2-[(Z)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6(3H)-carboxamide
  • 5-(2-Chlorophenyl)-2-[(Z)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6(3H)-carboxamide derivatives

Uniqueness

This compound’s uniqueness lies in its specific structural features, such as the combination of a chlorophenyl group, a pyrazole ring, and a thiazolopyrimidine core. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

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